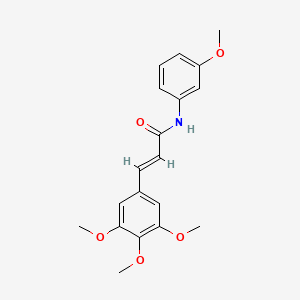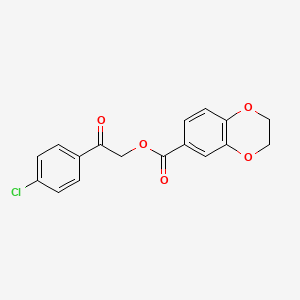
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPTA is a member of the acrylamide family and is a white crystalline powder with a molecular weight of 361.4 g/mol. In
作用機序
The mechanism of action of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is not well understood. However, it is believed that this compound binds to metal ions through its phenyl rings, resulting in a change in its electronic properties. This change in electronic properties leads to a change in its fluorescence properties, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
実験室実験の利点と制限
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a valuable tool for studying metal ion homeostasis. However, this compound has some limitations. Its selectivity for metal ions is not absolute, and it can bind to other molecules in addition to metal ions. This can lead to false-positive results in experiments.
将来の方向性
There are several future directions for the study of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One direction is to improve its selectivity for metal ions by modifying its chemical structure. Another direction is to study its potential applications in vivo, such as its ability to cross the blood-brain barrier and its potential as a diagnostic tool for metal ion-related diseases. Additionally, this compound can be used as a tool for the study of metal ion-related diseases in animal models.
合成法
The synthesis of N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3-methoxyaniline and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in research. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound can selectively bind to metal ions such as copper, iron, and zinc, resulting in a change in its fluorescence properties. This makes this compound a valuable tool for studying metal ion homeostasis and metal ion-related diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-7-5-6-14(12-15)20-18(21)9-8-13-10-16(23-2)19(25-4)17(11-13)24-3/h5-12H,1-4H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYHGXGXIVZDJY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![5-{[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5731789.png)
![1-(3-pyridinyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5731809.png)
![isopropyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5731813.png)
![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)




![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)
